Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Molecular weight Ester series Synthetic intermediate

The meta-aminomethyl phenylacetate core provides a distinct nucleophilic handle and vector for fragment elaboration compared to ortho- or para- isomers. Supplied as the hydrochloride salt, this form ensures reliable aqueous solubility in biphasic coupling reactions, a critical advantage over the free base (CAS 754959-55-2). The 98% purity grade minimizes competing amine side reactions, making it ideal for pharmaceutical intermediate synthesis and fragment-based screening campaigns.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 197792-60-2
Cat. No. B170208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride
CAS197792-60-2
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=CC=C1)CN.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-13-10(12)6-8-3-2-4-9(5-8)7-11;/h2-5H,6-7,11H2,1H3;1H
InChIKeyUAHVOECKJGGQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride CAS 197792-60-2 Procurement Specifications and Chemical Identity


Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (CAS 197792-60-2) is an aromatic amino ester hydrochloride salt with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol . The compound exists as a white crystalline solid that is soluble in water and organic solvents, with the SMILES notation COC(=O)CC1=CC=CC(CN)=C1.[H]Cl . It is characterized as a substituted phenylacetate scaffold bearing a meta-positioned aminomethyl group, supplied as the hydrochloride salt form . This compound is primarily utilized as a building block and synthetic intermediate in pharmaceutical research and organic synthesis .

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride: Why Substitution with Free Base or Positional Isomers Compromises Synthetic Utility


Substitution of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride with structurally related analogs introduces quantifiable differences in physicochemical properties that directly impact handling, reactivity, and procurement reliability. The hydrochloride salt form provides aqueous solubility advantages over the corresponding free base (CAS 754959-55-2), which lacks the hydrochloride counterion . Positional isomers such as the para-substituted methyl [4-(aminomethyl)phenyl]acetate hydrochloride (CAS 444807-46-9) present different molecular geometries that can alter coupling efficiency in downstream synthetic steps [1]. Additionally, the meta-aminomethyl phenylacetate core distinguishes this compound from the simpler 3-aminophenylacetic acid methyl ester (CAS 52913-11-8), which bears a directly attached amino group rather than the aminomethyl spacer [2]. These structural variations translate into measurable differences in molecular weight, salt form availability, and commercial purity specifications that preclude direct interchangeability without experimental validation.

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride: Quantitative Comparative Data for Informed Procurement Decisions


Molecular Weight Comparison: Methyl Ester vs. Ethyl Ester vs. tert-Butyl Ester Analogs

Among the 3-(aminomethyl)phenylacetate ester series, the methyl ester hydrochloride (target compound) exhibits a molecular weight of 215.68 g/mol, which is 14.03 g/mol lower than the corresponding ethyl ester hydrochloride analog (229.71 g/mol) and 57.68 g/mol lower than the tert-butyl ester analog (273.36 g/mol) [1]. This molecular weight differential is relevant for reaction stoichiometry calculations and purification considerations in multi-step syntheses.

Molecular weight Ester series Synthetic intermediate

Commercial Purity Specification: 98% Grade vs. 95% Standard Grade

Multiple commercial suppliers offer Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride at distinct purity tiers. A 98% purity grade is available from suppliers including Leyan and MolCore, representing a 3 percentage point improvement over the standard 95% grade offered by AChemBlock, ChemShuttle, and CymitQuimica . The 95% grade corresponds to up to 50 mg of impurities per gram of product, whereas the 98% grade reduces potential impurities to a maximum of 20 mg per gram.

Purity specification Quality control Procurement

Salt Form Advantage: Hydrochloride vs. Free Base Stability and Handling

The hydrochloride salt form (CAS 197792-60-2) is explicitly documented as a white crystalline solid with defined storage conditions (room temperature for AChemBlock; 2-8°C for ChemShuttle), whereas the corresponding free base methyl 2-(3-(aminomethyl)phenyl)acetate (CAS 754959-55-2) lacks commercial availability with validated purity and stability specifications . The hydrochloride counterion confers enhanced aqueous solubility relative to the neutral free base, which is a class-typical property of amine hydrochloride salts .

Salt form Stability Solubility Storage

Positional Isomer Distinction: meta-Substitution vs. para-Substitution

The target compound features aminomethyl substitution at the meta (3-) position of the phenyl ring, distinguishing it from the para-substituted analog methyl [4-(aminomethyl)phenyl]acetate hydrochloride (CAS 444807-46-9) [1]. While both isomers share the identical molecular formula (C₁₀H₁₄ClNO₂) and molecular weight (215.68 g/mol), the differing substitution pattern affects molecular geometry and may influence coupling efficiency in amide bond formation or nucleophilic substitution reactions. The InChIKey for the target meta-isomer is UAHVOECKJGGQPK-UHFFFAOYSA-N, providing a unique identifier for unambiguous compound verification .

Regioisomer Positional isomer meta-Substitution

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride: High-Value Application Scenarios Based on Differentiated Properties


Medicinal Chemistry: Scaffold for Amide Coupling and Pharmacophore Conjugation

The meta-aminomethyl group provides a nucleophilic handle for amide bond formation with carboxylic acid-containing pharmacophores. The hydrochloride salt form ensures reliable aqueous solubility during aqueous-organic biphasic coupling conditions, while the 98% purity grade minimizes side reactions from amine-containing impurities that could compete in coupling steps . The methyl ester moiety can be selectively hydrolyzed to the carboxylic acid (CAS 113520-43-7) for orthogonal functionalization or retained as a prodrug-compatible protecting group .

Synthetic Chemistry: Building Block for Heterocycle Construction

The bifunctional nature of the compound—featuring both an ester and a primary amine—enables sequential transformations including ester reduction, amine alkylation, or cyclocondensation to form nitrogen-containing heterocycles. The lower molecular weight of the methyl ester (215.68 g/mol) compared to the ethyl ester analog (229.71 g/mol) provides a 6.1% mass efficiency advantage in reactions where the ester group serves as a sacrificial protecting group .

Analytical Reference and Method Development

The defined purity tiers (95% vs. 98%) and the unique InChIKey (UAHVOECKJGGQPK-UHFFFAOYSA-N) enable this compound to serve as a reference standard for analytical method development in LC-MS or HPLC assays, particularly when monitoring reactions involving the meta-aminomethyl phenylacetate scaffold . The hydrochloride salt form provides consistent ionization behavior in ESI-MS compared to variable protonation states of the free base.

Fragment-Based Drug Discovery and Library Synthesis

As a low molecular weight (215.68 g/mol) aromatic amino ester, this compound meets fragment library criteria for rule-of-three compliance in fragment-based screening campaigns. The meta-substitution pattern provides a distinct vector for fragment growing compared to ortho- or para-substituted analogs, and the methyl ester offers a handle for subsequent fragment elaboration via hydrolysis or transesterification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.